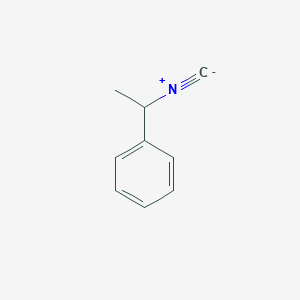

(1-Isocyanoethyl)benzene

説明

“(1-Isocyanoethyl)benzene” is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates typically contain the functional group -N=C=O and are characterized by their ability to react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.

Synthesis Analysis

The synthesis of isocyanate derivatives can be complex due to the reactivity of the isocyanate group. In the case of 1,3-Bis(isocyanatomethyl)benzene, a related compound, the synthesis involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate, avoiding the use of highly toxic phosgene . This alternative route is part of the efforts to develop safer and more environmentally friendly synthesis processes for isocyanates. Although not directly related to “(1-Isocyanoethyl)benzene”, this study provides insight into the synthesis optimization of isocyanate derivatives, which could be relevant for the synthesis of “(1-Isocyanoethyl)benzene”.

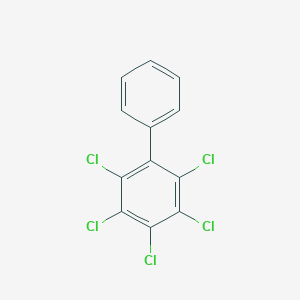

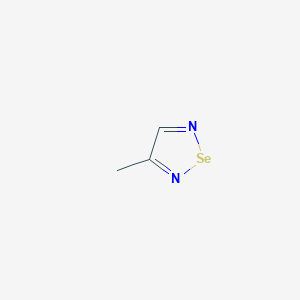

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of “(1-Isocyanoethyl)benzene”, they do offer insights into the structural analysis of similar compounds. For example, the paper on 4,5-Dicyano-3,6-diethylbenzo-1,2-diselenete discusses the use of X-ray crystallography to determine the structure of a diselenete ring . Such techniques could potentially be applied to “(1-Isocyanoethyl)benzene” to elucidate its molecular structure.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions, primarily due to the reactivity of the isocyanate group. The papers provided do not directly address the chemical reactions of “(1-Isocyanoethyl)benzene”, but they do describe the reactivity of related compounds. For instance, the synthesis of didodecyl benzothieno[3,2-b] benzothiophenes involves a series of functionalization and coupling reactions . These reactions highlight the potential reactivity that “(1-Isocyanoethyl)benzene” might exhibit in forming polymers or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are crucial for their application in various industries. The paper on 1,3-Bis(isocyanatomethyl)benzene provides some insight into the properties of isocyanates, such as excellent yellowing resistance and weather resistance, which are important for applications in optical polymer composite materials, construction, and automotive industries . These properties are likely to be relevant to “(1-Isocyanoethyl)benzene” as well, given its similarity to the compounds discussed in the research.

科学的研究の応用

Summary of the Application

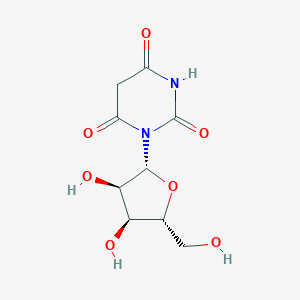

Isonitriles, such as “(1-Isocyanoethyl)benzene”, are used in the synthesis of imidazo[1,5-a]pyridines, which are valuable heterocycles for pharmaceutical synthesis . The imidazo[1,5-a]pyridine core is a valuable scaffold for preparing electronic devices, N-heterocyclic carbenes, and pharmaceutical leads .

Methods of Application or Experimental Procedures

The synthesis involves the use of metalated arylmethylisonitriles in condensations with 2-chloropyridine-type precursors to generate valuable heterocycles . The deprotonation of benzylisonitrile is accomplished at -78 °C for 5 minutes .

Results or Outcomes

The result of this process is the formation of imidazo[1,5-a]pyridines . The yield of the reaction can be diminished if the deprotonation process is carried out for longer than 5 minutes .

2. Nanotechnology: Fabrication of Functionalized Silica Nanoparticles

Summary of the Application

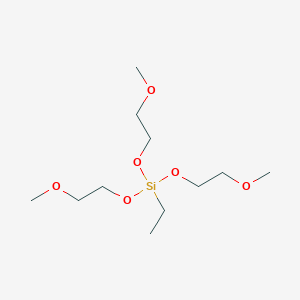

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

Methods of Application or Experimental Procedures

The fabrication of functionalized silica nanoparticles involves the modification of the silica surface .

Results or Outcomes

These nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

3. Medicinal Chemistry: Antimicrobial Activity of Transition Metal Complexes

Summary of the Application

Transition metal complexes of groups 6–12 have been studied for their antimicrobial activity . Isonitriles, such as “(1-Isocyanoethyl)benzene”, can be used to form these complexes .

Methods of Application or Experimental Procedures

The formation of these complexes involves the reaction of transition metals with isonitriles .

Results or Outcomes

For example, a series of carbonyl complexes of manganese bearing isocyanide ligands of formula fac-[Mn(CO)3(CNR)2Br] were described, and for CNR = (1-isocyanoethyl)benzene, the complex showed a MIC of 128 μg/mL against E. coli .

4. Material Science: Fabrication of Functionalized Polymers

Summary of the Application

Functionalized polymers have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized polymers particularly appropriate for different applications .

Methods of Application or Experimental Procedures

The fabrication of functionalized polymers involves the modification of the polymer surface .

Results or Outcomes

These polymers have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

5. Medicinal Chemistry: Synthesis of New Drug Treatments

Summary of the Application

Transition metal complexes of groups 6–12 have been studied for their antimicrobial activity . Isonitriles, such as “(1-Isocyanoethyl)benzene”, can be used to form these complexes .

Methods of Application or Experimental Procedures

The formation of these complexes involves the reaction of transition metals with isonitriles .

Results or Outcomes

For example, a series of carbonyl complexes of manganese bearing isocyanide ligands of formula fac-[Mn(CO)3(CNR)2Br] were described, and for CNR = (1-isocyanoethyl)benzene, the complex showed a MIC of 128 μg/mL against E. coli .

Safety And Hazards

特性

IUPAC Name |

1-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334188 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isocyanoethyl)benzene | |

CAS RN |

17329-20-3 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

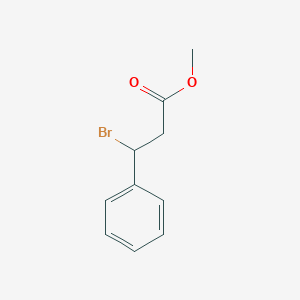

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)